Potassium (2,4-difluorobenzyl)trifluoroborate
CAS No.: 1632070-90-6
Cat. No.: VC7249927
Molecular Formula: C7H5BF5K
Molecular Weight: 234.02
* For research use only. Not for human or veterinary use.

CAS No. | 1632070-90-6 |
---|---|
Molecular Formula | C7H5BF5K |
Molecular Weight | 234.02 |
IUPAC Name | potassium;(2,4-difluorophenyl)methyl-trifluoroboranuide |
Standard InChI | InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
Standard InChI Key | RVYGULLVNAILFK-UHFFFAOYSA-N |
SMILES | [B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+] |
Chemical and Physical Properties
Structural Characteristics
Potassium (2,4-difluorophenyl)trifluoroborate features a boron atom bonded to three fluorine atoms and a 2,4-difluorophenyl group, stabilized by a potassium counterion. The SMILES notation [B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+]
captures its tetrahedral geometry. The difluorophenyl moiety enhances electron-withdrawing effects, increasing the compound’s stability and reactivity in polar solvents.
Thermodynamic and Spectroscopic Data
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 219.99 g/mol | |
Melting Point | >300°C | |
Appearance | White powder | |
Exact Mass | 219.988503 Da | |
Solubility | Insoluble in H₂O |
The compound’s high melting point (>300°C) suggests strong ionic interactions between the potassium ion and the trifluoroborate anion. Its insolubility in water contrasts with solubility in polar aprotic solvents like dimethylformamide (DMF) , a trait exploited in synthetic applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves fluorination of a boronic ester precursor. For example, 2,4-difluorophenylboronic acid pinacol ester reacts with potassium bifluoride (KHF₂) in DMF at 80–100°C :
This method avoids cryogenic conditions, unlike earlier approaches requiring −70°C . The reaction proceeds via nucleophilic displacement, where fluoride ions replace the pinacol group.
Industrial Optimization
Industrial processes scale this reaction using continuous flow reactors to enhance yield (typically >85%) and purity (>99%) . Key steps include:
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Esterification: Vinyl Grignard reagents react with substituted boronic esters at room temperature.
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Quenching: Aqueous HCl separates the organic layer containing the boronic ester.
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Fluorination: KHF₂ in DMF replaces the ester group with trifluoroborate.
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Purification: Methyl tert-butyl ether (MTBE) recrystallization removes impurities .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in palladium-catalyzed couplings. For instance, reacting with aryl halides forms biaryl structures:
The trifluoroborate group’s stability prevents proto-deboronation, enabling reactions under mild conditions .
Epoxidation and Oxidation
Recent studies highlight its role in epoxidizing alkenes using oxone (2KHSO₅·KHSO₄·K₂SO₄). The reaction proceeds via a boronate intermediate, forming epoxides with high stereoselectivity.
Recent Advances and Future Directions
Catalytic Innovations
New palladium catalysts (e.g., Pd-NHC complexes) enhance coupling efficiency with sterically hindered substrates. These systems achieve turnover numbers (TON) exceeding 10,000.
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